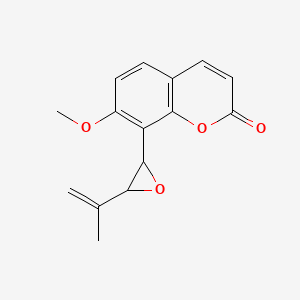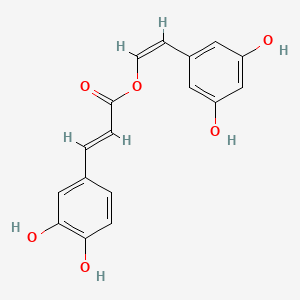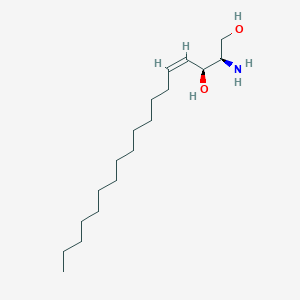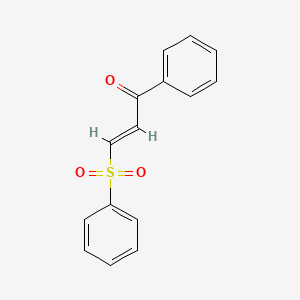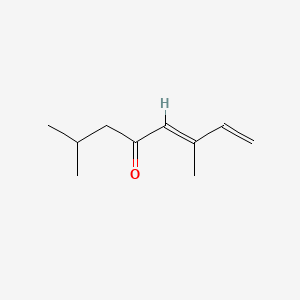
alpha-Licanic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-licanic acid is a trienoic fatty acid comprising alpha-eleostearic acid having a 4-oxo substituent. It is a 4-oxo monocarboxylic acid, an oxo fatty acid, a long-chain fatty acid, a straight-chain fatty acid and a trienoic fatty acid. It derives from a (9Z,11E,13E)-octadeca-9,11,13-trienoic acid.
科学的研究の応用
1. Cancer Research and Therapeutics
Alpha-lipoic acid is noteworthy in cancer research due to its role as a biological antioxidant and its potential as a therapeutic agent for various chronic diseases. Studies have highlighted its beneficial effects on oxidative stress parameters in different tissues, suggesting potential therapeutic use for conditions like Alzheimer's disease, obesity, nonalcoholic fatty liver disease, cardiovascular disease, and some types of cancer. This versatility underscores alpha-lipoic acid's potential in developing diverse therapeutic strategies (Gomes & Negrato, 2014).
2. Biochemical and Molecular Mechanisms
Alpha-lipoic acid is essential for various enzymes in mitochondrial oxidative metabolism. Its roles include acting as a biological antioxidant, metal chelator, and modulator of signaling transduction pathways. These functions are crucial in addressing the biochemical aspects of numerous diseases, highlighting the compound's significance in molecular medicine (Gomes & Negrato, 2014).
3. Dermatological Studies
Alpha-hydroxy acids, closely related to alpha-lipoic acid, have been studied for their effects on skin, particularly in relation to ultraviolet radiation-induced erythema, DNA damage, and sunburn cell formation. Such research is instrumental in understanding the dermatological applications and potential risks associated with alpha-lipoic acid and related compounds in cosmetic and skincare products (Kornhauser et al., 2009).
特性
CAS番号 |
623-99-4 |
|---|---|
製品名 |
alpha-Licanic acid |
分子式 |
C18H28O3 |
分子量 |
292.4 g/mol |
IUPAC名 |
(9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9- |
InChIキー |
DTRGDWOPRCXRET-WPOADVJFSA-N |
異性体SMILES |
CCCC/C=C/C=C/C=C\CCCCC(=O)CCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
正規SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



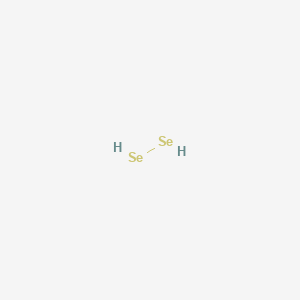
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
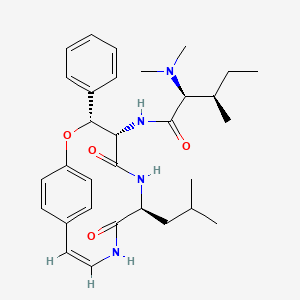
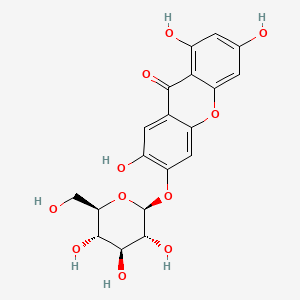
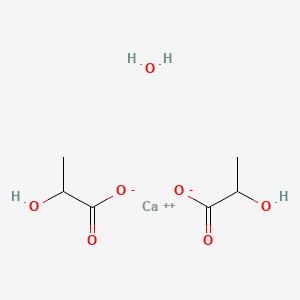

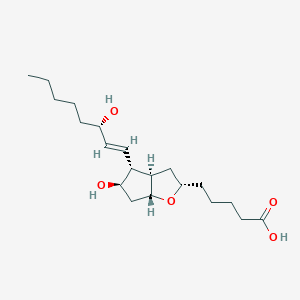
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
